(S)-tert-Butyl 3-carbaMoylpiperazine-1-carboxylate (S)-tert-Butyl 3-carbaMoylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 170164-47-3
VCID: VC0172364
InChI: InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
Molecular Formula: C10H19N3O3
Molecular Weight: 229.28 g/mol

(S)-tert-Butyl 3-carbaMoylpiperazine-1-carboxylate

CAS No.: 170164-47-3

Main Products

VCID: VC0172364

Molecular Formula: C10H19N3O3

Molecular Weight: 229.28 g/mol

(S)-tert-Butyl 3-carbaMoylpiperazine-1-carboxylate - 170164-47-3

CAS No. 170164-47-3
Product Name (S)-tert-Butyl 3-carbaMoylpiperazine-1-carboxylate
Molecular Formula C10H19N3O3
Molecular Weight 229.28 g/mol
IUPAC Name tert-butyl (3S)-3-carbamoylpiperazine-1-carboxylate
Standard InChI InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m0/s1
Standard InChIKey RNNSDOSONODDLH-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)N
SMILES CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
PubChem Compound 10059705
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator